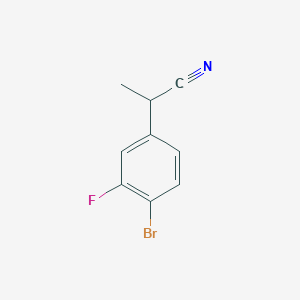

2-(4-Bromo-3-fluorophenyl)propanenitrile

Description

2-(4-Bromo-3-fluorophenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile backbone substituted with a bromo and fluoro group at the 4- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₉H₇BrFₙN, with a molecular weight of 242.06 g/mol (calculated based on analogous compounds in ). The bromo and fluoro substituents confer distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Propriétés

Formule moléculaire |

C9H7BrFN |

|---|---|

Poids moléculaire |

228.06 g/mol |

Nom IUPAC |

2-(4-bromo-3-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7BrFN/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,1H3 |

Clé InChI |

GGRIKVDUXIPCGD-UHFFFAOYSA-N |

SMILES canonique |

CC(C#N)C1=CC(=C(C=C1)Br)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-(4-Bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Analyse Des Réactions Chimiques

2-(4-Bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can yield primary amines. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Applications De Recherche Scientifique

2-(4-Bromo-3-fluorophenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares 2-(4-Bromo-3-fluorophenyl)propanenitrile with structurally related compounds, focusing on substituent effects , synthetic yields , and enantiomeric excess (ee) . Key analogs are drawn from , and 5:

Key Observations:

Substituent Position and Reactivity: The ortho-substituted bromo (3r) and chloro (3q) analogs exhibit higher yields (65–66%) compared to the meta-substituted pentanoyl derivative (3p, 52% yield). This suggests steric hindrance or electronic effects in meta positions may reduce reaction efficiency . The absence of para-substituted analogs (e.g., 4-Br) in limits direct comparison, but the 4-Br-3-F substitution in the target compound may enhance electrophilicity for nucleophilic substitution reactions.

Enantioselectivity :

- The ortho -chloro derivative (3q) achieves the highest ee (98%), likely due to reduced steric bulk compared to bromo (3r, 87% ee). Fluorine’s smaller atomic radius in the target compound could theoretically improve stereocontrol, but experimental data are lacking .

Backbone Variation :

- 2-(4-Bromo-3-methylphenyl)acetonitrile () differs by having an acetonitrile (CH₂CN) backbone instead of propanenitrile (CH(CH₃)CN). The shorter chain may limit conformational flexibility, affecting catalytic applications.

Complex Derivatives: Azo-functionalized propanenitriles () demonstrate the compound’s adaptability in forming dyes or coordination complexes. However, their extended conjugation and bulky groups (e.g., phenylethylamino) contrast sharply with the simplicity of the target compound .

Research Implications and Limitations

- Synthetic Gaps : Direct data on 2-(4-Bromo-3-fluorophenyl)propanenitrile are absent in the evidence. Extrapolation from analogs suggests its synthesis via methods like enantioselective radical cross-coupling (analogous to ) could yield moderate ee values (85–95%) due to fluorine’s inductive effects.

- Characterization Needs : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for the target compound (e.g., δ ~2.5 ppm for CH(CH₃)CN in ¹H NMR) would align with trends in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.